

Application Notes and Protocols for the Synthesis of Rabeprazole Sulfide

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

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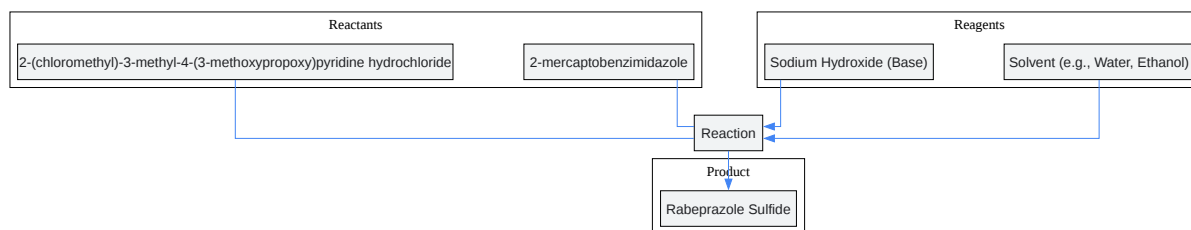
For Researchers, Scientists, and Drug Development Professionals

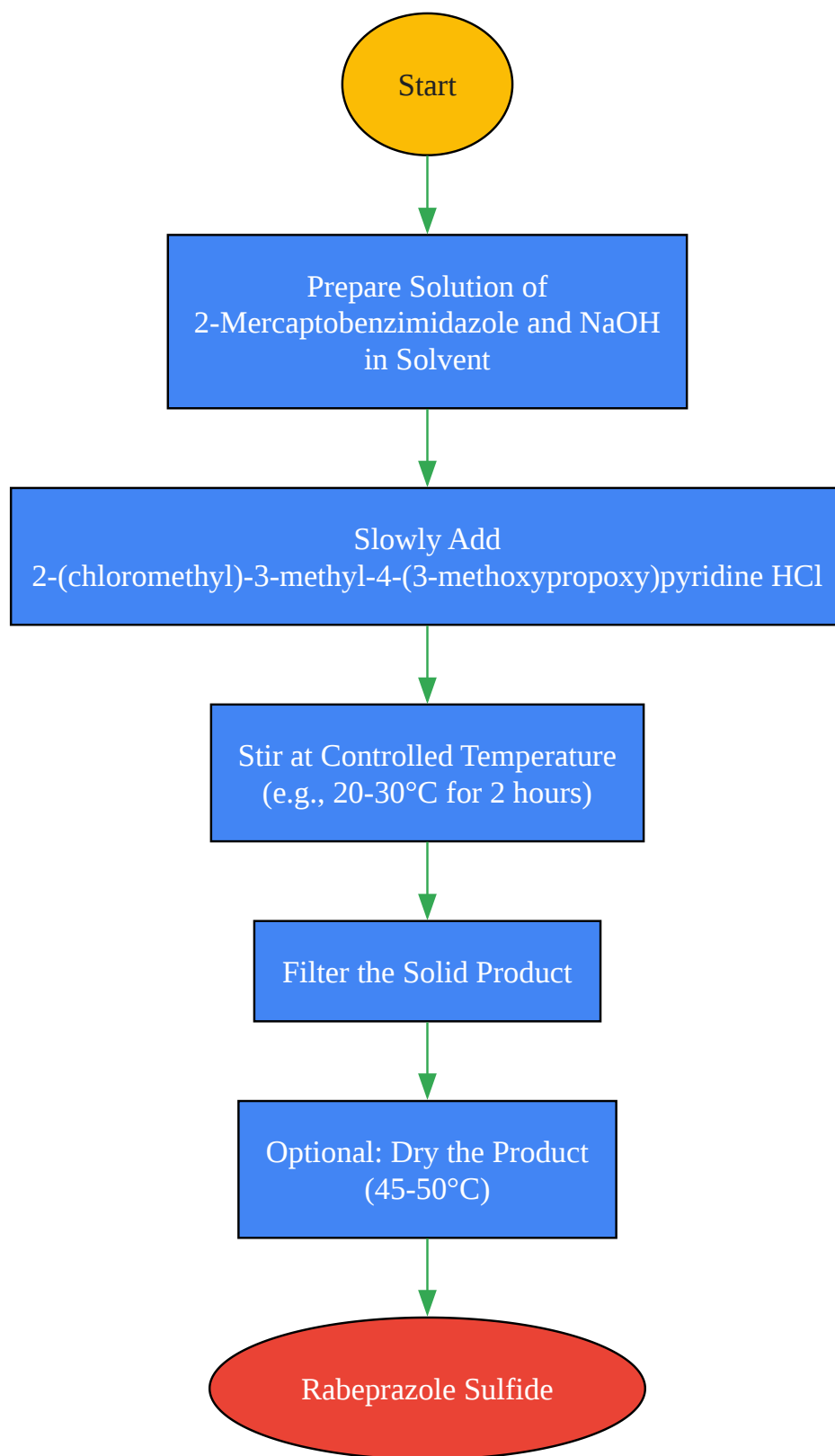
Introduction:

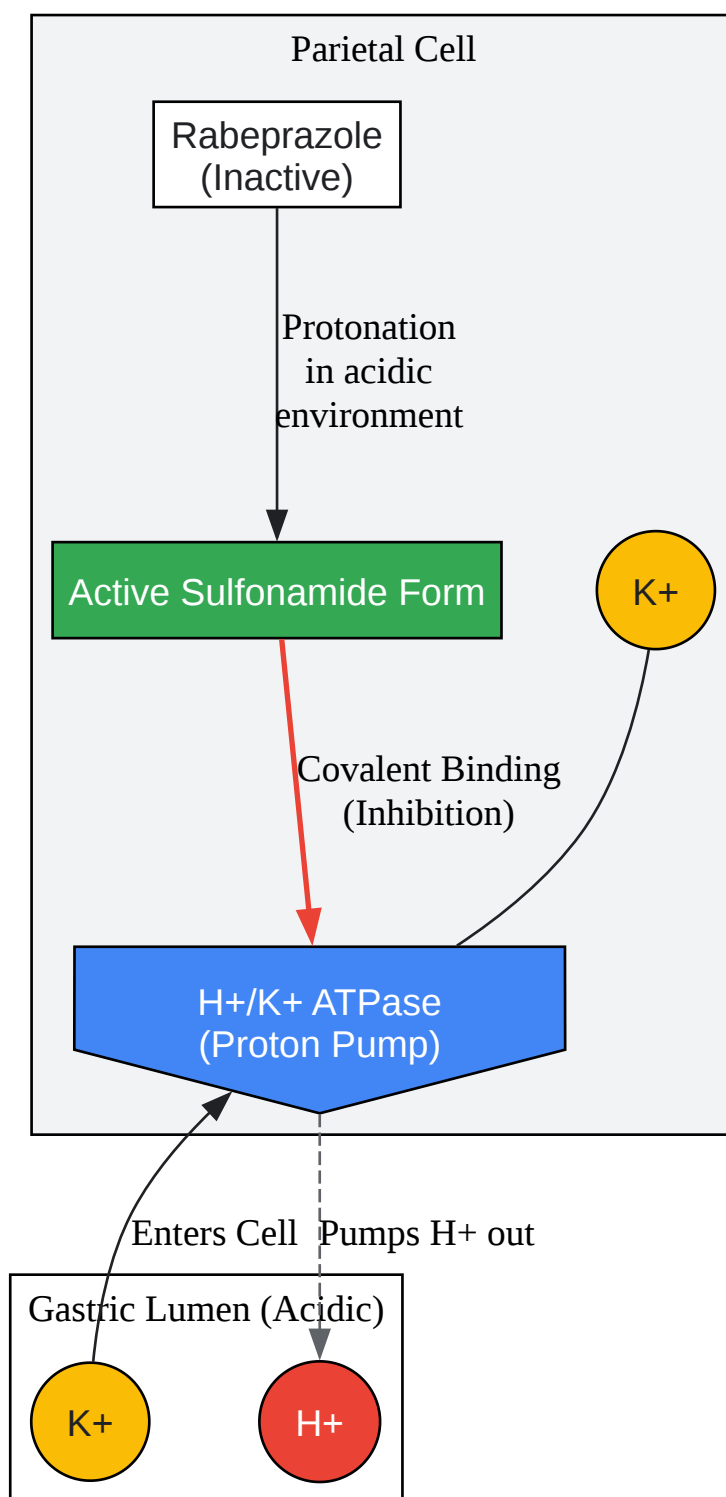
Rabeprazole is a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.^[1] Its synthesis involves the key intermediate, Rabeprazole sulfide (also known as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole).^{[2][3]} This document provides detailed protocols for the synthesis of Rabeprazole sulfide through the condensation of its chloro intermediate, 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, with 2-mercaptobenzimidazole. The methodologies outlined are based on established literature and patent procedures, offering a comprehensive guide for laboratory-scale synthesis.

Chemical Reaction Scheme

The synthesis of Rabeprazole sulfide is achieved through a nucleophilic substitution reaction. The thiol group of 2-mercaptobenzimidazole acts as a nucleophile, displacing the chloride from 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the thiol and facilitate the reaction.







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